
5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is a chemical compound with the molecular formula C13H14BBrFNO2. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their significant utility in asymmetric synthesis .
Mode of Action
The compound is a boronic ester, which is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, such as palladium . This is a key step in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally known to be sensitive to environmental conditions, particularly water . This could potentially impact their bioavailability.
Result of Action
The primary result of the action of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds through SM cross-coupling reactions . This enables the synthesis of a wide range of chemically differentiated fragments .
Action Environment
The action of this compound, like other boronic acids and their esters, can be influenced by environmental factors. For instance, these compounds are known to be only marginally stable in water, undergoing hydrolysis . Therefore, the compound’s action, efficacy, and stability may be significantly affected by the presence of water and the pH of the environment .
Biochemical Analysis
Biochemical Properties
The 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is a boron reagent used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound’s role in biochemical reactions primarily involves its participation in transmetalation, a process where it transfers a group (in this case, a boron group) to a metal .
Cellular Effects
Boronic acids and their esters have been considered for the design of new drugs and drug delivery devices
Molecular Mechanism
The molecular mechanism of this compound involves its role in Suzuki-Miyaura coupling reactions . In these reactions, the compound participates in transmetalation, transferring a boron group to a metal . This process is crucial in the formation of carbon-carbon bonds .
Metabolic Pathways
Boronic acids and their esters are known to participate in various biochemical reactions, including Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester typically involves the reaction of 5-Bromo-4-cyano-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is widely used in scientific research due to its versatility in organic synthesis. It is employed in:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-4-cyano-2-fluorophenylboronic acid, pinacol ester is unique due to the presence of multiple functional groups (bromo, cyano, and fluoro) that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in complex organic synthesis .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BBrFNO2/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXNCZKNBKPFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
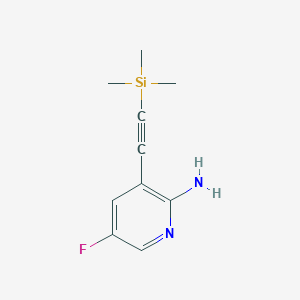
![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2458169.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)
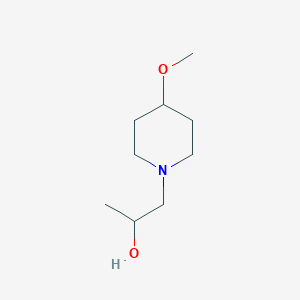
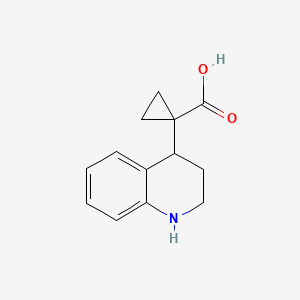
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)
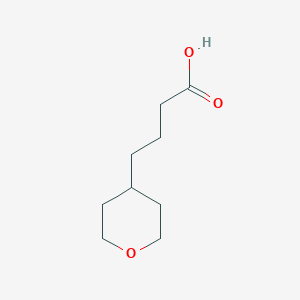
![Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]](/img/structure/B2458181.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2458182.png)
![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)
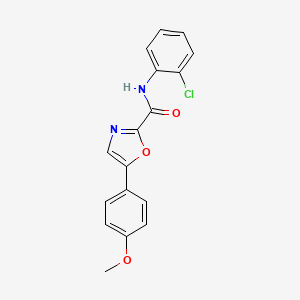

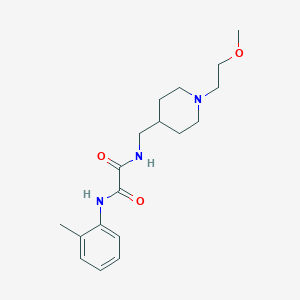
![4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2458189.png)
